Aloisine B - 496864-14-3

Aloisine B

Catalog Number: EVT-258354
CAS Number: 496864-14-3
Molecular Formula: C15H14ClN3
Molecular Weight: 271.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aloisine B is a potent and selective CDK and GSK-3 inhibitor. Highest affinity targets: Glycogen Synthase Kinase-3, Beta (Rattus norvegicus (rat)) (IC50 750.0 nM). Other measured targets: Cyclin-Dependent Kinase 1 (CDK1) (IC50 850.0 nM); Cyclin-Dependent Kinase 5 (CDK5) (IC50 13000.0 nM). Aloisine inhibits cell proliferation by arresting cells in both G1 and G2.
Overview

Aloisine B is a compound classified as a pyrrolopyrazine, notable for its role as a selective inhibitor of cyclin-dependent kinases, particularly CDK2. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in cancer treatment and other diseases associated with dysregulated kinase activity. Aloisine B is derived from natural sources and is structurally related to aloisine A, another compound with similar biological activities.

Source and Classification

Aloisine B was identified from the fermentation products of certain fungal species, particularly those belonging to the genus Penicillium. The compound falls under the classification of small organic molecules with the chemical structure characterized by a pyrrolopyrazine core. Its systematic name is 2,5-dimethyl-3-(4-chlorophenyl)-pyrrolo[1,2-b]pyrazine-1,4-dione, and it is associated with the CAS number 496864-14-3.

Synthesis Analysis

Methods

The synthesis of aloisine B can be achieved through several methods, including:

  1. Chemical Synthesis: This involves multi-step organic reactions starting from readily available precursors. Key steps include:
    • Formation of the pyrrolopyrazine core via cyclization reactions.
    • Introduction of substituents such as chlorophenyl groups through electrophilic aromatic substitution.
  2. Biotechnological Approaches: Recent studies have explored enzymatic synthesis pathways that utilize microbial fermentation to produce aloisine B from simpler organic substrates. This method can enhance yield and purity while minimizing environmental impact.

Technical Details

The synthesis typically requires conditions such as controlled temperature and pH to optimize yield and minimize side reactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Aloisine B features a complex molecular structure characterized by a fused pyrrolopyrazine ring system. The key structural components include:

  • A pyrrolopyrazine core.
  • Substituents that influence its biological activity, including a 4-chlorophenyl group.

Data

The molecular formula of aloisine B is C12H10ClN3O2, with a molecular weight of approximately 253.68 g/mol. Crystallographic studies have provided insights into its three-dimensional arrangement, revealing how it interacts with target proteins like CDK2.

Chemical Reactions Analysis

Aloisine B participates in various chemical reactions primarily linked to its role as a kinase inhibitor:

  1. Binding Interactions: It binds to the ATP-binding site of cyclin-dependent kinase 2, competing with ATP for binding.
  2. Hydrogen Bonding: The compound forms crucial hydrogen bonds with specific amino acids in the kinase active site, stabilizing its interaction and inhibiting kinase activity.

Technical Details

Kinetic assays have demonstrated that aloisine B exhibits competitive inhibition against ATP, suggesting that it effectively reduces kinase activity by preventing substrate phosphorylation.

Mechanism of Action

The mechanism by which aloisine B exerts its effects involves:

  1. Inhibition of Kinase Activity: By binding to CDK2, aloisine B disrupts the normal phosphorylation processes essential for cell cycle progression.
  2. Impact on Cellular Pathways: This inhibition leads to downstream effects on cellular signaling pathways involved in cancer proliferation and survival.

Data

Studies indicate that aloisine B significantly reduces cell viability in cancer cell lines by inducing cell cycle arrest at specific phases, corroborated by flow cytometry analyses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aloisine B is typically presented as a solid crystalline substance.
  • Solubility: It shows variable solubility in polar solvents like dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Aloisine B's reactivity profile indicates it can undergo typical organic reactions such as nucleophilic substitutions due to its electrophilic sites.
Applications

Aloisine B has several scientific uses, particularly in:

  1. Cancer Research: Its role as a selective inhibitor of cyclin-dependent kinases positions it as a candidate for developing targeted cancer therapies.
  2. Pharmacological Studies: It serves as a tool compound for studying kinase-related pathways and cellular processes.
  3. Drug Development: Ongoing research aims to optimize its structure for enhanced potency and selectivity against various kinases involved in disease progression.
Introduction to Aloisine B in Kinase Inhibition Research

Historical Context and Discovery of Aloisine B as a Kinase Inhibitor

Aloisine B emerged as a significant compound during systematic structure-activity relationship (SAR) studies of the pyrrolopyrazine scaffold that defined the aloisine family of kinase inhibitors. The foundational research on aloisines was pioneered by Mettey et al. in the early 2000s, with Aloisine B being developed alongside Aloisine A through strategic chemical modifications aimed at optimizing kinase inhibitory potency and selectivity profiles. This research period represented a critical phase in kinase inhibitor discovery when researchers were actively exploring chemical scaffolds beyond the purine-based structures that dominated early kinase inhibitor development [1] [2].

The discovery process involved synthesizing and evaluating numerous derivatives with substitutions at key positions on the pyrrolo[2,3-b]pyrazine core. Aloisine B specifically features a 4-chlorophenyl group at position 6 and an isopropyl moiety at position 7, distinguishing it structurally from other family members. These modifications were strategically designed to explore steric and electronic effects on target engagement and selectivity. Affinity chromatography studies using immobilized aloisine analogs later enabled comprehensive identification of cellular targets beyond initial biochemical screens, confirming Aloisine B's target spectrum within the human kinome [2]. This approach represented a significant methodological advancement, as traditional selectivity profiling against recombinant enzymes could only assess a fraction of the human kinome and often failed to capture physiologically relevant interactions.

Role in Targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3)

Aloisine B demonstrates potent inhibitory activity against key cell cycle regulators and signaling kinases, with particular significance for CDKs and GSK-3 family members. Biochemical characterization reveals its distinct selectivity profile compared to other aloisines, with nanomolar potency against specific CDK family members:

Table 1: Kinase Inhibition Profile of Aloisine B

Target KinaseIC₅₀ ValueBiological Significance
CDK1/Cyclin B850 nMMaster regulator of G2/M transition
GSK-3β750 nMKey regulator in Wnt signaling, tau phosphorylation
CDK5/p3513,000 nMNeuronal development, tau hyperphosphorylation
CDK2/Cyclin A>10,000 nMS-phase progression regulator

Aloisine B achieves kinase inhibition through competitive ATP-binding site occupation, as confirmed by crystallographic studies of structurally similar aloisines bound to CDK2. These structures reveal that the inhibitor forms two crucial hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu83 in the kinase's catalytic cleft. The chlorophenyl moiety of Aloisine B extends into a hydrophobic region that undergoes conformational rearrangement upon inhibitor binding, contributing to its selectivity profile among CDK family members [1] [7]. This binding mode is particularly effective against CDK1/cyclin B complexes, which play pivotal roles in controlling the G2/M checkpoint in dividing cells.

For GSK-3, Aloisine B shows notable inhibitory potency, especially against the GSK-3β isoform (IC₅₀ = 750 nM). This inhibition has significant implications because GSK-3β is a multifunctional serine/threonine kinase involved in diverse cellular processes including glycogen metabolism, Wnt signaling, and microtubule dynamics. Its aberrant activity is implicated in pathological phosphorylation of tau protein, a hallmark of Alzheimer's disease and related tauopathies. The ability of Aloisine B to simultaneously target both CDKs and GSK-3 positions it uniquely among kinase inhibitors, as these targets collectively regulate critical pathways in both cancer and neurodegenerative conditions [1] [10].

Significance in Neurodegenerative Disease and Oncology Research

Aloisine B holds substantial research significance due to its dual-pathway inhibition capability affecting both proliferative and neurodegenerative processes. In oncology research, its primary value lies in cell cycle arrest induction through selective CDK1 inhibition. By blocking CDK1/cyclin B activity, Aloisine B effectively arrests proliferating cells at the G2/M transition checkpoint, preventing mitotic entry and inducing growth inhibition in rapidly dividing cells. This mechanism has been demonstrated in cellular models where Aloisine treatment results in dual arrest at both G1 and G2 phases, providing a potential approach to target cancer cells with high proliferative indices [1] [4].

In neurodegenerative research, Aloisine B's importance stems primarily from its GSK-3β inhibitory activity. GSK-3β hyperactivation contributes significantly to Alzheimer's disease pathology through promotion of tau hyperphosphorylation, which leads to neurofibrillary tangle formation. Additionally, GSK-3β regulates β-amyloid production and inflammatory responses in microglia. By inhibiting this kinase, Aloisine B offers a potential approach to modulate multiple aspects of neurodegenerative pathology. The compound's ability to cross the blood-brain barrier (inferred from structural analogs) further enhances its therapeutic potential for central nervous system disorders [2] [8].

Beyond these primary applications, research has revealed an unexpected and potentially significant effect of aloisine compounds on cystic fibrosis transmembrane conductance regulator (CFTR) function. Though primarily studied with Aloisine A, structural analogs suggest Aloisine B may share similar activity. These compounds act as submicromolar potentiators of wild-type and mutant CFTR channels (including G551D and F508del variants) via a cAMP-independent mechanism. This activity occurs at concentrations well below those required for kinase inhibition, suggesting a distinct binding site and mechanism. This unexpected pharmacological effect opens potential research avenues for cystic fibrosis, positioning Aloisine derivatives as valuable tools for investigating CFTR regulation independent of protein kinase A pathways [10].

Table 2: Research Applications of Aloisine B

Research AreaPrimary TargetPotential Therapeutic Application
OncologyCDK1/Cyclin BCell cycle arrest in proliferating malignancies
NeurodegenerationGSK-3βAlzheimer's disease, tauopathies
Genetic DisordersCFTR (indirect)Cystic fibrosis (potentiator mechanism)
Cell BiologyCDK5/p25Neuronal migration, dopaminergic signaling

The research versatility of Aloisine B is further enhanced by its differentiation from pan-CDK inhibitors. Its more selective targeting (particularly toward CDK1 and GSK-3) potentially reduces off-target effects that have hampered the clinical development of broader-spectrum CDK inhibitors. This selectivity profile makes Aloisine B an important chemical probe for dissecting the specific contributions of CDK1 and GSK-3β in complex disease models, particularly where these pathways intersect in conditions like glioblastoma or in the neuronal response to DNA damage [1] [8].

Properties

CAS Number

496864-14-3

Product Name

Aloisine B

IUPAC Name

6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

InChI

InChI=1S/C15H14ClN3/c1-9(2)12-13(10-3-5-11(16)6-4-10)19-15-14(12)17-7-8-18-15/h3-9H,1-2H3,(H,18,19)

InChI Key

GFJIABMYYUGNEC-UHFFFAOYSA-N

SMILES

CC(C)C1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Aloisine B

Canonical SMILES

CC(C)C1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.